molecular formula C7HF12NaO2 B1592526 Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate CAS No. 2264-25-7

Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate

Cat. No. B1592526
CAS RN: 2264-25-7
M. Wt: 368.05 g/mol
InChI Key: SZWOFFNEMGRGMA-UHFFFAOYSA-M
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Description

Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate, commonly known as FHPA or FHPA-Na, is a fluorinated aliphatic carboxylic acid. It is a synthetic compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a surfactant in organic reactions. FHPA-Na has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Proteomics Research

Sodium 7H-perfluoroheptanoate is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound likely plays a role in protein isolation or analysis.

Environmental Concern

Perfluoroheptanoic acid, the parent compound of Sodium 7H-perfluoroheptanoate, has been identified as a substance of very high concern due to its persistent, bioaccumulative, and toxic (PBT) properties . This highlights the importance of studying this compound and its salts in environmental science and toxicology.

Interaction with β-cyclodextrin

A study has been conducted on how β-cyclodextrin affects the aggregation of sodium perfluoroheptanoate in aqueous solution . This research could be crucial in understanding the behavior of this compound in biological systems or in the environment.

Thermodynamic Property Data

The compound has been included in a collection of critically evaluated thermodynamic property data for pure compounds . This data is essential for various scientific and engineering calculations.

Fluorinated Compound Research

Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate is a type of fluorinated compound. Fluorinated compounds have received increasing attention due to their unique properties, such as high thermal stability and low surface tension. They are used in a wide range of applications, including electronics, textiles, and firefighting foams.

Chemical Industry

This compound is commercially available and used in the chemical industry . However, the specific applications in the industry are not detailed in the available resources.

properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F12O2.Na/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21;/h1H,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWOFFNEMGRGMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF12NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635441
Record name Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate

CAS RN

2264-25-7
Record name Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Reactant of Route 2
Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Reactant of Route 3
Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Reactant of Route 4
Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Reactant of Route 5
Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Reactant of Route 6
Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate

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